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molecular formula C12H11ClN2 B1524721 N-Benzyl-4-chloropyridin-2-amine CAS No. 1150542-43-0

N-Benzyl-4-chloropyridin-2-amine

Cat. No. B1524721
M. Wt: 218.68 g/mol
InChI Key: IZSGGMBZVRRYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

phenylmethanamine (0.111 mL, 1.01 mmol), 2,4-dichloropyridine (0.151 mL, 1.01 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (70.4 mg, 0.12 mmol) and cesium carbonate (660 mg, 2.03 mmol) were stirred in 1,4-dioxane (5 mL). The mixture was purged with nitrogen for 10 minutes. Palladium(II) acetate (22.76 mg, 0.10 mmol) was added and sealed into a microwave tube. The reaction was heated to 100 °C for 1 hour in the microwave reactor and cooled to RT. The reaction was heated to 100 °C for 1 hour in the microwave reactor and cooled to RT.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00203 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.00101 mol
Type
reactant
Reaction Step Three
Quantity
0.00101 mol
Type
reactant
Reaction Step Four
Quantity
0.000122 mol
Type
catalyst
Reaction Step Five
Quantity
0.000101 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
566
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00203 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.005 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.00101 mol
Type
reactant
Smiles
C1=CC=C(C=C1)CN
Step Four
Name
Quantity
0.00101 mol
Type
reactant
Smiles
C1=CN=C(C=C1Cl)Cl
Step Five
Name
Quantity
0.000122 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000101 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)CNC2=NC=CC(=C2)Cl
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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